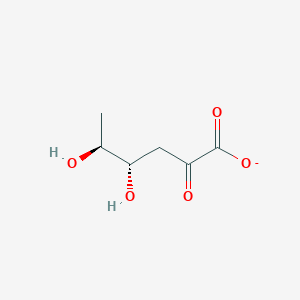

2-Dehydro-3-deoxy-L-fuconate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O5- |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

(4S,5S)-4,5-dihydroxy-2-oxohexanoate |

InChI |

InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/p-1/t3-,4-/m0/s1 |

InChI Key |

FRIWJYNKZPJVRL-IMJSIDKUSA-M |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)C(=O)[O-])O)O |

Canonical SMILES |

CC(C(CC(=O)C(=O)[O-])O)O |

Origin of Product |

United States |

Enzymology and Reaction Mechanisms Involving 2 Dehydro 3 Deoxy L Fuconate

Formation of 2-Dehydro-3-deoxy-L-fuconate

The formation of this compound is a critical step in the non-phosphorylative pathway of L-fucose catabolism. oup.com This conversion is catalyzed by the enzyme L-fuconate dehydratase.

L-Fuconate Dehydratase (EC 4.2.1.68)

L-fuconate dehydratase, also known as L-fuconate hydro-lyase, is an enzyme that catalyzes the dehydration of L-fuconate to form this compound and water. wikipedia.org This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org It is a member of the mechanistically diverse enolase superfamily. researchgate.netnih.gov

The catalytic mechanism of L-fuconate dehydratase from Xanthomonas campestris involves several key active site residues. researchgate.netrhea-db.org The reaction is initiated by the abstraction of the C2 proton of L-fuconate by the ε-amino group of a lysine (B10760008) residue. This is followed by acid catalysis of the elimination of the C3 hydroxyl group by a histidine residue, which is part of a His-Asp dyad. researchgate.net The resulting enol intermediate is then stereospecifically ketonized, likely by the conjugate acid of the initial lysine residue, to yield the final product, this compound. researchgate.netrhea-db.org A magnesium ion (Mg2+) is an essential cofactor, coordinated by aspartate and glutamate (B1630785) residues, and it functions to stabilize the enediolate intermediate formed during the reaction. researchgate.netuniprot.org

Key active site residues in Xanthomonas campestris L-fuconate dehydratase include:

Lys220: Acts as the base to abstract the C2 proton. researchgate.netrhea-db.org

His351: Acts as the acid to protonate the C3 hydroxyl group. researchgate.netrhea-db.org

Asp324: Forms a catalytic dyad with His351. researchgate.net

Asp248, Glu274, and Glu301: Carboxylate ligands for the essential Mg2+ ion. researchgate.net

| Residue | Function in Catalysis |

| Lys220 | General base: Abstracts the proton from C2 of L-fuconate. |

| His351 | General acid: Protonates the hydroxyl group at C3. |

| Asp324 | Stabilizes the positive charge on the protonated His351. |

| Mg2+ Cofactor | Stabilizes the resulting enediolate intermediate. |

| Asp248, Glu274, Glu301 | Coordinate the essential Mg2+ ion in the active site. |

This table summarizes the key residues and their roles in the catalytic mechanism of L-fuconate dehydratase from Xanthomonas campestris. researchgate.net

While L-fuconate is the primary substrate for L-fuconate dehydratase, some of these enzymes exhibit substrate promiscuity, meaning they can act on other sugar acids as well. researchgate.net For instance, the enzyme from Xanthomonas campestris can also catalyze the dehydration of L-galactonate, D-arabinonate, D-altronate, L-talonate, and D-ribonate. researchgate.net The enzyme from the fungus Pullularia pullulans shows high specificity for L-fuconate and L-galactonate, with Km values of 1.5 mM and 3.3 mM, respectively, but is not active with D-arabinonate. core.ac.uk In contrast, a novel L-fuconate dehydratase from Paraburkholderia mimosarum demonstrates higher specificity for L-fuconate compared to D-arabinonate, D-altronate, and L-xylonate. oup.comresearchgate.netoup.com This broader specificity is a common feature among enzymes of the enolase superfamily and highlights their evolutionary adaptability. nih.govmdpi.com

| Enzyme Source | Substrates |

| Xanthomonas campestris | L-fuconate, L-galactonate, D-arabinonate, D-altronate, L-talonate, D-ribonate researchgate.net |

| Pullularia pullulans | L-fuconate, L-galactonate core.ac.uk |

| Paraburkholderia mimosarum | L-fuconate (high specificity), D-arabinonate, D-altronate, L-xylonate oup.comoup.com |

| Herbaspirillum huttiense | D-arabinonate, D-altronate, L-fuconate researchgate.netoup.com |

| Acidovorax avenae | D-altronate, L-fuconate researchgate.netoup.com |

This table illustrates the substrate range for L-fuconate dehydratases from various organisms.

The three-dimensional structure of L-fuconate dehydratase from Xanthomonas campestris has been determined, providing significant insights into its function. researchgate.netnih.gov The enzyme is a member of the mandelate (B1228975) racemase subgroup of the enolase superfamily and possesses a (β/α)7β-barrel domain. researchgate.net The active site is located at the C-terminal end of the barrel and contains the conserved catalytic residues and the Mg2+ binding site. researchgate.net A unique structural feature of the L-fuconate dehydratase from Paraburkholderia mimosarum is its heterodimeric structure, which differs from the more common homomeric forms of related enzymes. oup.comresearchgate.net This structural difference may contribute to its higher substrate specificity for L-fuconate. oup.comoup.com

Substrate Specificity and Promiscuity

Conversion/Degradation of this compound

Once formed, this compound is further metabolized. One of the key enzymes in its degradation is this compound aldolase (B8822740).

This compound Aldolase (EC 4.1.2.64)

This compound aldolase, also known as 2-keto-3-deoxy-L-fuconate aldolase, catalyzes the reversible cleavage of this compound into pyruvate (B1213749) and (S)-lactaldehyde. qmul.ac.uk This enzyme is classified under EC 4.1.2.64. qmul.ac.ukexpasy.org It has been characterized in anaerobic bacteria such as Veillonella ratti and Campylobacter jejuni and participates in a non-phosphorylative L-fucose degradation pathway. qmul.ac.ukresearchgate.net Interestingly, this enzyme can also exhibit activity with 2-dehydro-3-deoxy-D-pentonate. qmul.ac.uk

| Enzyme | EC Number | Reaction | Products |

| This compound aldolase | 4.1.2.64 qmul.ac.ukexpasy.org | Aldol (B89426) cleavage of this compound | Pyruvate and (S)-lactaldehyde qmul.ac.uk |

This table provides a summary of the reaction catalyzed by this compound aldolase.

Substrate Specificity and Stereoselectivity of Aldolases

This compound 4-Dehydrogenase (EC 1.1.1.434)

In an alternative metabolic route, this compound is not cleaved but is instead oxidized. This reaction is catalyzed by this compound 4-dehydrogenase (EC 1.1.1.434). qmul.ac.uk This enzyme, first described in the bacterium Xanthomonas campestris, is part of an L-fucose degradation pathway. qmul.ac.ukexpasy.org It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of proteins. nih.gov The enzyme is also capable of acting on other sugar acids, such as 2-dehydro-3-deoxy-L-galactonate and 2-dehydro-3-deoxy-D-pentonate. qmul.ac.uk

The enzyme functions as a NAD+-dependent oxidoreductase, catalyzing the oxidation of the hydroxyl group at the C4 position of this compound. qmul.ac.uknih.gov The reaction converts the C4 hydroxyl into a ketone, yielding the product 2,4-didehydro-3-deoxy-L-fuconate (also known as l-2,4-diketo-3-deoxyfuconate). qmul.ac.ukresearchgate.net Structural studies have revealed that the substrate binds in the active site as a cyclic α-furanosyl hemiketal form, rather than an acyclic α-keto form. nih.govresearchgate.net The C1 carboxyl and the α-anomeric C2 hydroxyl groups of the substrate are specifically recognized by arginine residues in the active site. researchgate.net The oxidation reaction involves the transfer of a hydride from the substrate to the cofactor NAD+, resulting in the formation of NADH and the oxidized product. qmul.ac.uk

The catalytic activity of this compound 4-dehydrogenase is strictly dependent on the presence of the cofactor Nicotinamide Adenine Dinucleotide (NAD+). qmul.ac.ukresearchgate.net NAD+ acts as the electron acceptor in the oxidation of the substrate. qmul.ac.uk The reaction is formally written as: this compound + NAD+ <=> 2,4-didehydro-3-deoxy-L-fuconate + NADH + H+. qmul.ac.uk Pre-treatment of a related enzyme with NAD+ was shown to protect it from inhibition by heavy metals, suggesting that a functionally essential sulfhydryl group may be located near the NAD+ binding site. researchgate.net

Table 2: Substrate Specificity of L-KDF 4-Dehydrogenase (Data sourced from a study on Herbaspirillum huttiense)

| Substrate | Specific Activity (U/mg) |

| L-2-keto-3-deoxyfuconate (L-KDF) | 48.2 |

| D-2-keto-3-deoxypentonate (D-KDP) | 16.5 |

| L-2-keto-3-deoxygalactonate (L-KDGal) | 9.04 |

| D-2-keto-3-deoxygluconate (D-KDGlu) | 0.46 |

The product of the dehydrogenase reaction, 2,4-didehydro-3-deoxy-L-fuconate, is further metabolized in the L-fucose degradation pathway. nih.gov This 6-carbon diketo acid is subsequently hydrolyzed by a specific hydrolase. researchgate.netnih.gov This enzyme, 2,4-didehydro-3-deoxy-L-fuconate hydrolase, cleaves the compound into two three-carbon molecules: pyruvate and L-lactate. nih.gov This final step completes the conversion of the L-fucose backbone into intermediates that can readily enter central metabolic pathways. nih.gov

Genetic and Molecular Regulation of 2 Dehydro 3 Deoxy L Fuconate Pathways

Gene Clusters Encoding 2-Dehydro-3-deoxy-L-fuconate Metabolism

The enzymes responsible for the metabolism of this compound are typically encoded within well-defined gene clusters, often referred to as operons. These clusters group together the genes for the entire metabolic pathway, ensuring coordinated expression.

A notable example is the non-phosphorylative L-fucose pathway, which has been characterized in several bacteria, including the anaerobic bacterium Veillonella ratti and the pathogenic Campylobacter jejuni. nih.govnih.gov In these pathways, L-fucose is converted to this compound through a series of enzymatic reactions. The genes encoding the enzymes for this conversion are found clustered together on the chromosome. nih.govresearchgate.net

In Veillonella ratti, a gene cluster (EO124_RS00050-RS00025) has been identified that is involved in a novel "Route I" non-phosphorylative L-fucose pathway. nih.gov This cluster contains genes encoding:

L-fucose/H+ symporter (FucP): For the uptake of L-fucose. nih.gov

L-fucose mutarotase (B13386317) (FucM): For the conversion of L-fucose to its usable form. nih.gov

L-fucose 1-dehydrogenase (FucA): Initiates the oxidation of L-fucose. nih.gov

L-fuconolactonase (FucB): The subsequent step in the oxidation pathway. nih.gov

L-fuconate dehydratase (FucC): This enzyme catalyzes the conversion of L-fuconate to this compound. nih.govgenecards.org

This compound aldolase (B8822740) (FucH): This key enzyme cleaves this compound into pyruvate (B1213749) and (S)-lactaldehyde. nih.govqmul.ac.uk

L-lactaldehyde reductase (FucO): For the further metabolism of (S)-lactaldehyde. nih.gov

Similarly, in Campylobacter jejuni NCTC 11168, a genomic island spanning from cj0480c to cj0490 is responsible for L-fucose utilization. nih.gov This cluster contains homologs to the genes found in V. ratti, including a putative this compound aldolase (Cj0481). nih.gov

Another metabolic route, termed "Route III," also involves this compound. In this pathway, the intermediate is further metabolized by a This compound 4-dehydrogenase to produce 2,4-diketo-3-deoxy-L-fuconate, which is then hydrolyzed to pyruvate and L-lactate. researchgate.netresearchgate.net The genes for this pathway are also found clustered in the genomes of microorganisms that utilize this route. nih.govresearchgate.net

Table 1: Key Genes in this compound Metabolism

| Gene | Enzyme Product | Function in Pathway | Found in |

|---|---|---|---|

fucC |

L-fuconate dehydratase | Produces this compound from L-fuconate. nih.govgenecards.org | Veillonella ratti, Campylobacter jejuni |

fucH |

This compound aldolase | Cleaves this compound. nih.govqmul.ac.uk | Veillonella ratti, Campylobacter jejuni |

fucF |

This compound 4-dehydrogenase | Oxidizes this compound. researchgate.net | Bacteria with "Route III" pathway |

fucG |

2,4-diketo-3-deoxy-L-fuconate hydrolase | Hydrolyzes the product of the FucF reaction. researchgate.net | Bacteria with "Route III" pathway |

Transcriptional Regulation and Inducible Expression

The expression of gene clusters involved in this compound metabolism is tightly regulated at the transcriptional level. Typically, these genes are induced in the presence of L-fucose, the initial substrate of the pathway. nih.gov

In many bacteria, a transcriptional regulator, often of the LacI or GntR family, is encoded within or near the fucose utilization operon. nih.gov For instance, in Lactobacillus rhamnosus GG, the fuc genes are induced by L-fucose, a process mediated by the transcriptional activator FucR. nih.gov The expression of these genes is also subject to carbon catabolite repression, meaning they are repressed in the presence of a preferred carbon source like glucose. nih.gov

In Campylobacter jejuni, transcription of the cj0480c–cj0490 gene cluster is significantly upregulated in the presence of L-fucose. nih.gov This inducible expression ensures that the metabolic machinery for L-fucose utilization is only produced when the substrate is available, conserving cellular resources.

The specific inducer molecule can vary. While L-fucose itself can act as an inducer, in some cases, a metabolic intermediate of the pathway is the true effector molecule that binds to the transcriptional regulator. For example, in Lactobacillus rhamnosus GG, the metabolism of L-fucose is necessary for the activation of the FucR regulator. nih.gov

Comparative Genomics of L-Fucose Utilization Clusters

Comparative genomic analyses have revealed both conservation and diversity in the gene clusters responsible for L-fucose utilization and, by extension, the metabolism of this compound. While the core enzymatic steps are often conserved, the genetic organization, regulatory mechanisms, and accessory genes can differ significantly between species.

The non-phosphorylative pathways involving this compound are found in a range of bacteria, particularly those inhabiting the gastrointestinal tract where L-fucose is available from host glycans. nih.govresearchgate.net However, the presence and composition of these gene clusters can be strain-specific. nih.gov

For example, while Veillonella ratti and Campylobacter jejuni possess a "Route I" pathway involving a this compound aldolase, other bacteria utilize the "Route III" pathway with a dehydrogenase. nih.govresearchgate.net Furthermore, the specific transporters for L-fucose associated with these gene clusters can vary, including different families of permeases and ABC transporters. frontiersin.org

Genomic comparisons also highlight the evolutionary relationships between different sugar metabolic pathways. The enzymes of the L-fucose pathway, including those acting on this compound, often belong to large protein superfamilies with members that act on a variety of sugar substrates. nih.gov This suggests that these pathways have evolved through gene duplication and divergence to accommodate different carbohydrate sources.

Table 2: Comparison of L-Fucose Utilization Pathways Involving this compound

| Feature | Veillonella ratti (Route I) | Campylobacter jejuni (Route I) | Bacteria with Route III |

|---|---|---|---|

| Key Enzyme | This compound aldolase (FucH) nih.gov | This compound aldolase (Cj0481) nih.gov | This compound 4-dehydrogenase (FucF) researchgate.net |

| End Products | Pyruvate, (S)-lactaldehyde nih.gov | Pyruvate, (S)-lactaldehyde (predicted) nih.gov | Pyruvate, L-lactate researchgate.net |

| Gene Cluster | Present (EO124_RS00050-RS00025) nih.gov | Present (cj0480c-cj0490) nih.gov | Present in various configurations researchgate.net |

| Regulation | Predicted to be inducible by L-fucose | Upregulated by L-fucose nih.gov | Inducible by L-fucose |

Gene Mutations and Their Metabolic Consequences

Mutations in the genes of the this compound pathways have significant metabolic consequences, typically leading to an inability to utilize L-fucose as a carbon source.

In Lactobacillus rhamnosus GG, mutations in the fucI (L-fucose isomerase) and fucA (L-fuculose-1-phosphate aldolase) genes, which are upstream of the formation of this compound in the phosphorylative pathway, result in a severe growth defect on L-fucose. nih.gov A mutation in the transcriptional activator fucR also abolishes the ability to grow on L-fucose. nih.gov

In Campylobacter jejuni, mutations within the cj0480c–cj0490 genomic island, which encodes the non-phosphorylative pathway, lead to a loss of the ability to grow on L-fucose. nih.gov Specifically, a mutation in the putative fucose permease (cj0486) would prevent the uptake of L-fucose, thereby blocking the entire metabolic pathway. nih.gov

Biological Significance and Physiological Roles

Role in L-Fucose Catabolism Across Diverse Organisms

2-Dehydro-3-deoxy-L-fuconate is a key intermediate in the non-phosphorylative pathway of L-fucose catabolism, a metabolic route employed by a variety of organisms, including bacteria and eukaryotes, to utilize the deoxy sugar L-fucose as a carbon and energy source. oup.comwiley.com This pathway stands in contrast to the more common phosphorylative pathway, which does not involve this compound. oup.compnas.org

In the non-phosphorylative pathway, L-fucose is first converted to L-fuconate. The enzyme L-fuconate dehydratase (EC 4.2.1.68) then catalyzes the dehydration of L-fuconate to form this compound. wikipedia.orgacs.orgebi.ac.ukgenome.jpenzyme-database.orguniprot.org This enzyme belongs to the lyase family and specifically cleaves a carbon-oxygen bond to release a water molecule. wikipedia.org The mechanism involves the abstraction of a proton, generating an enediolate intermediate that is stabilized by a magnesium ion before the final product is formed. acs.orguniprot.orgebi.ac.uk

Subsequently, the pathway can proceed via different routes. In what is known as "route I," the enzyme this compound aldolase (B8822740) (EC 4.1.2.64) cleaves this compound into pyruvate (B1213749) and (S)-lactaldehyde. qmul.ac.uknih.gov This route has been characterized in anaerobic bacteria such as Veillonella ratti and the human pathogen Campylobacter jejuni. qmul.ac.uknih.gov In an alternative "route III" pathway found in bacteria like Xanthomonas campestris, this compound is first oxidized by this compound 4-dehydrogenase (EC 1.1.1.434) to 2,4-didehydro-3-deoxy-L-fuconate. oup.comqmul.ac.uk This intermediate is then hydrolyzed to yield pyruvate and L-lactate. oup.com

The presence of these catabolic pathways is widespread. Orthologues of the enzymes involved, such as L-fuconate dehydratase, are found across bacteria and eukaryotes. acs.org For instance, a form of L-fuconate dehydratase exists in mammals, including in pork liver, and is also found in the African clawed frog (Xenopus laevis), where it is known as mitochondrial enolase superfamily member 1. wikipedia.orguniprot.org The non-phosphorylative pathway is particularly relevant for gut microbes that feast on the fucose-rich glycans of the intestinal mucosa. pnas.orgfrontiersin.org

| Enzyme Name | EC Number | Reaction Catalyzed | Key Organisms |

|---|---|---|---|

| L-fuconate dehydratase | 4.2.1.68 | L-fuconate → this compound + H₂O | Xanthomonas campestris, Paraburkholderia mimosarum, Veillonella ratti, Mammals (Pork liver), Xenopus laevis oup.comwikipedia.orgacs.orgnih.govuniprot.org |

| This compound aldolase | 4.1.2.64 | This compound → Pyruvate + (S)-lactaldehyde | Veillonella ratti, Campylobacter jejuni qmul.ac.uknih.gov |

| This compound 4-dehydrogenase | 1.1.1.434 | This compound + NAD⁺ → 2,4-didehydro-3-deoxy-L-fuconate + NADH + H⁺ | Xanthomonas campestris oup.comqmul.ac.uk |

Impact on Carbon and Energy Metabolism

The catabolism of L-fucose via the this compound intermediate directly feeds into central carbon and energy metabolism. The breakdown products—pyruvate, L-lactaldehyde, and L-lactate—are pivotal metabolites that can be further processed to generate energy (ATP) and reducing equivalents (NADH). oup.comqmul.ac.uknih.gov

Pyruvate is a central metabolic hub. It can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating a substantial amount of ATP through oxidative phosphorylation. Alternatively, it can be used as a substrate for gluconeogenesis to synthesize glucose. mdpi.com

The fate of L-lactaldehyde depends on the organism and the oxygen availability. nih.gov

Aerobic conditions : L-lactaldehyde is typically oxidized to L-lactate by L-lactaldehyde dehydrogenase. nih.govnih.gov L-lactate can then be converted to pyruvate.

Anaerobic conditions : L-lactaldehyde is reduced to (S)-1,2-propanediol by an oxidoreductase, a reaction that serves to regenerate NAD⁺ from NADH. nih.govnih.govasm.org This regeneration is crucial for maintaining redox balance and allowing glycolysis to continue under anoxic conditions. biorxiv.org

For many microbes, L-fucose serves as the sole source of carbon and energy. oup.com The efficiency of energy synthesis from fucose metabolism can be lower compared to other sugars, leading gut microorganisms to produce large quantities of short-chain fatty acids (SCFAs) instead of biomass. nih.govresearchgate.net For example, in Escherichia coli, growth on L-fucose under aerobic conditions still leads to the production and excretion of 1,2-propanediol, indicating a fermentative-like metabolism where not all carbon is directed towards energy production. biorxiv.org This metabolic strategy has significant implications for the carbon flux within the cell and the broader metabolic ecosystem. mdpi.comnih.gov

Cross-Talk with Other Metabolic Pathways

The degradation pathway of L-fucose involving this compound is intricately linked with several core metabolic networks. The production of pyruvate and dihydroxyacetone phosphate (B84403) (from the parallel phosphorylative pathway) establishes direct connections to glycolysis, gluconeogenesis, and the TCA cycle. mdpi.comgenome.jpwikipedia.org

Key points of intersection include:

Glycolysis/Gluconeogenesis : The product pyruvate is a key substrate for gluconeogenesis and the end product of glycolysis. mdpi.com Dihydroxyacetone phosphate, a product of the alternative phosphorylative fucose pathway, is a direct intermediate of glycolysis. oup.comresearchgate.net Transcriptomic analysis in E. coli shows that when grown on fucose, genes for gluconeogenesis are up-regulated while glycolysis genes are down-regulated, reflecting the cell's adaptation to a different carbon entry point. mdpi.com

Pentose (B10789219) and Glucuronate Interconversions : The enzymes of L-fucose metabolism show some substrate promiscuity. For instance, L-fuconate dehydratase from Xanthomonas campestris can also act on D-arabinonate and L-galactonate, while this compound 4-dehydrogenase can act on 2-dehydro-3-deoxy-L-galactonate and 2-dehydro-3-deoxy-D-pentonate. acs.orgenzyme-database.orgqmul.ac.uk This suggests a potential overlap with the catabolism of other sugar acids, such as those in pentose and glucuronate pathways. wikipedia.org

Carbon Catabolite Repression : The expression of the fuc operon, which encodes the enzymes for L-fucose catabolism, is often controlled by carbon catabolite repression (CCR). In the presence of a preferred carbon source like glucose, the transcription of fuc genes is repressed. asm.orgfrontiersin.orgnih.gov This is a classic example of metabolic cross-talk, where the cell prioritizes the use of more energy-efficient sugars, tightly integrating fucose metabolism into the global metabolic regulatory network.

Implications in Host-Microbe Interactions

The metabolism of L-fucose, including the pathway that generates this compound, is a cornerstone of host-microbe interactions, particularly in the mammalian gut. wiley.comnih.gov The host intestinal epithelium is decorated with fucosylated glycans, primarily on mucin glycoproteins, which serve as a constant and renewable nutrient source for the resident microbiota. wiley.compnas.orgfrontiersin.org

Several key implications arise from this metabolic capability:

Advanced Methodologies in 2 Dehydro 3 Deoxy L Fuconate Research

Enzyme Activity Assays and Kinetic Characterization

The enzymatic synthesis and degradation of 2-dehydro-3-deoxy-L-fuconate are primarily catalyzed by L-fuconate dehydratase and this compound aldolase (B8822740), respectively. Various assays have been developed to measure the activity and determine the kinetic parameters of these enzymes.

L-fuconate dehydratase (EC 4.2.1.68) activity, which catalyzes the conversion of L-fuconate to this compound, can be monitored spectrophotometrically. oup.com One continuous assay couples the reaction with L-2-keto-3-deoxyfuconate 4-dehydrogenase, measuring the production of NADH at 340 nm. oup.com An endpoint assay based on the reaction of the product with semicarbazide (B1199961) has also been used. oup.com

Kinetic studies on L-fuconate dehydratase from various sources have revealed differences in substrate specificity and catalytic efficiency. For instance, the enzyme from pork liver has a Km of 1.0 mM for L-fuconate. cdnsciencepub.com A novel heterodimeric L-fuconate dehydratase from Paraburkholderia mimosarum showed a high specificity for L-fuconate with a kcat/Km value of 106 min-1·mM-1. oup.com In contrast, the human enzyme, rTSγ, exhibits a kcat/Km of 2.5 × 103 M–1s–1 for L-fuconate. nih.gov

This compound aldolase (EC 4.1.2.64) activity, which cleaves this compound into pyruvate (B1213749) and L-lactaldehyde, is often assayed by coupling the production of pyruvate to lactate (B86563) dehydrogenase and monitoring the oxidation of NADH. nih.gov The release of lactaldehyde can also be directly measured by HPLC. nih.gov Kinetic parameters for this aldolase from Veillonella ratti (VrFucH) showed a kcat/Km value of 6570 min−1mM−1 for L-2-keto-3-deoxyfuconate (L-KDF). nih.gov

Below is an interactive table summarizing the kinetic parameters of enzymes involved in this compound metabolism.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| L-fuconate dehydratase (rTSγ) | Homo sapiens | L-fuconate | 0.2 | 0.5 | 2500 |

| L-fuconate dehydratase | Pork liver | L-fuconate | 1.0 | - | - |

| L-fuconate dehydratase (PmFucD) | Paraburkholderia mimosarum | L-fuconate | - | - | 1767 |

| This compound aldolase (VrFucH) | Veillonella ratti | L-KDF | - | - | 109500 |

Data sourced from multiple studies. oup.comcdnsciencepub.comnih.govnih.gov

Structural Characterization of Enzymes (e.g., X-ray Crystallography, NMR)

Understanding the three-dimensional structure of enzymes is crucial for elucidating their catalytic mechanisms and substrate specificities. X-ray crystallography has been a key technique in this area.

The crystal structure of human rTSγ, identified as an L-fuconate dehydratase, has been determined at high resolution. nih.govacs.org This structural information provided insights into the differences in enzymatic activity between its isoforms, rTSβ and rTSγ, and helped to explain the importance of the N-terminal amino acids in rTSγ for catalysis and stability. nih.gov Sequence similarity networks, which are based on sequence homology, have been used to classify and predict the function of acid sugar dehydratases, including L-fuconate dehydratase, within the enolase superfamily. acs.org

While specific NMR studies on enzymes directly metabolizing this compound are less common, NMR spectroscopy is a powerful tool for studying enzyme-substrate interactions and dynamics in solution. It has been used to verify the products of enzymatic reactions in the L-fucose metabolic pathway. nih.gov

Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, has become an indispensable tool for understanding metabolic pathways, including the L-fucose degradation pathway involving this compound.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms used in metabolomics to identify and quantify a wide range of metabolites. In the context of L-fucose metabolism, these techniques have been used to detect intermediates and end products of the pathway.

For example, metabolomic analyses of Escherichia coli grown on L-fucose revealed significant changes in the levels of intracellular metabolites compared to growth on glucose. mdpi.com Intermediates of fucose metabolism were found to be significantly higher in cells grown on fucose. mdpi.com HPLC analysis has been used to confirm the production of lactate, the end product of the L-fucose utilization pathway, in Campylobacter species. nih.gov In Ralstonia eutropha, untargeted metabolomics identified L-fucose as a significantly increasing metabolite under certain conditions. researchgate.net

Isotopic labeling studies, often combined with MS or NMR, are used for metabolic flux analysis to trace the flow of atoms through a metabolic network. This provides a quantitative understanding of the activity of different pathways.

In E. coli, 13C-metabolic flux analysis has been employed to investigate the central carbon metabolism during growth on L-fucose. biorxiv.org These studies have revealed how L-fucose catabolism integrates with other central metabolic pathways. biorxiv.org Isotopic labeling with 13C-glycerol has also been used to study flux re-routing in E. coli during the production of value-added chemicals from fucose-related pathways. researchgate.net In neural cells, detailed isotopologue data from mass spectrometry has been used to determine the contributions of different pathways to the synthesis of monosaccharides, including fucose. oup.com

LC-MS and GC-MS for Metabolite Identification and Quantification

Genomic and Transcriptomic Profiling for Pathway Discovery and Regulation

Genomic and transcriptomic approaches provide a global view of the genetic basis and regulation of metabolic pathways.

Genomic analysis has been instrumental in identifying the gene clusters responsible for L-fucose utilization in various bacteria. frontiersin.orgfrontiersin.org In Campylobacter jejuni, an 11-gene locus has been identified and linked to the ability to utilize L-fucose. nih.govpnas.org Comparative genomics has revealed different variants of the fucose utilization pathway among members of the Enterobacteriaceae family. bohrium.com

Transcriptomic profiling, often using microarrays or RNA-sequencing, reveals which genes are actively being expressed under specific conditions. In E. coli, transcriptomic analysis showed that genes involved in fucose fermentation were significantly upregulated during growth on fucose compared to glucose. mdpi.comnih.gov Similarly, in C. jejuni, the genes in the fucose utilization operon were found to be highly induced in the presence of L-fucose. pnas.orgnih.gov In the human gut bacterium Roseburia inulinivorans, microarray analysis identified a set of genes involved in fucose utilization that were upregulated during growth on fucose. asm.org

Site-Directed Mutagenesis for Enzyme Function Studies

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues in a protein to investigate their role in enzyme function, such as catalysis and substrate binding.

This technique has been applied to enzymes in the L-fucose metabolic pathway. For example, site-directed mutagenesis of L-fuconate dehydratase from Paraburkholderia mimosarum was performed to investigate putative active site residues. oup.com In a study on L-arabinonate dehydratase, which has some activity on L-fuconate, site-directed mutagenesis was used to probe the roles of specific residues in catalysis and substrate specificity. uef.fi Mutagenesis studies on L-lyxonate dehydratase have also provided insights into the catalytic roles of specific amino acid residues, which can be extrapolated to other related dehydratases. nih.gov

Synthetic Biology and Metabolic Engineering Applications

Engineering Microorganisms for L-Fucose Utilization

The ability to utilize L-fucose is not ubiquitous among microorganisms, making it a valuable trait to engineer into industrial workhorses like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govgoogle.comacs.org The native L-fucose utilization pathway often involves the conversion of L-fucose to L-fuculose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) and L-lactaldehyde. researchgate.net

Metabolic engineering strategies to enhance L-fucose utilization often involve the following:

Deletion of Competing Pathways: To channel carbon flux from L-fucose towards desired products, genes involved in competing metabolic pathways are often deleted. For instance, in engineered E. coli strains designed for L-fucose production, the endogenous L-fucose degradation pathway, including the fucI (L-fucose isomerase) and fucK (L-fuculokinase) genes, is often knocked out. acs.orgnih.govacs.org

Introduction of Heterologous Pathways: Genes from organisms that naturally metabolize L-fucose can be introduced into production strains. This can involve expressing a complete pathway or individual enzymes to overcome bottlenecks. google.comacs.org

Optimization of Gene Expression: The expression levels of key pathway enzymes are often fine-tuned to maximize flux and prevent the accumulation of toxic intermediates. This can be achieved through the use of strong promoters, high-copy plasmids, or genome integration. acs.orgnih.gov

Recent research has demonstrated the successful engineering of E. coli for high-titer L-fucose production by eliminating endogenous L-fucose and lactose (B1674315) metabolism and introducing genes for the synthesis and subsequent cleavage of 2'-fucosyllactose (B36931). nih.gov One study reported achieving an L-fucose titer of 51.05 g/L in fed-batch cultivation of an engineered E. coli strain. nih.govacs.org

Table 1: Engineered Microorganisms for L-Fucose Utilization and Production

| Microorganism | Engineering Strategy | Product | Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | Eliminated endogenous L-fucose and lactose metabolism, introduced genes for 2'-fucosyllactose production and subsequent cleavage. | L-Fucose | 16.7 g/L | nih.gov |

| Escherichia coli | Introduced Bifidobacterium bifidum α-l-fucosidase and blocked the L-fucose assimilation pathway (deleted fucI, fucK, and rhaA). | L-Fucose | 51.05 g/L | nih.govacs.org |

| Escherichia coli | Integrated a specific α-l-fucosidase gene and deleted the L-fucose degradation pathway. | L-Fucose | 21.15 g/L (plasmid-free) and 35.68 g/L (antibiotic-independent) | acs.org |

| Escherichia coli | Directed metabolic flux to L-fucose synthesis by integrating preferred 1,2-fucosyltransferase and α-l-fucosidase into the genome and optimizing gene copy numbers. | L-Fucose | 91.90 g/L | acs.org |

| Corynebacterium glutamicum | Introduced gmd and wcaG from E. coli and coexpressed endogenous manB and manC. | GDP-L-fucose | 86.2 mg/L | snu.ac.kr |

Rational Design of Metabolic Pathways for Bioproduction (e.g., Pyruvate (B1213749), Lactate)

The natural catabolic pathway of L-fucose, which proceeds through 2-dehydro-3-deoxy-L-fuconate, ultimately yields pyruvate and lactate (B86563). researchgate.netfrontiersin.org This makes it an attractive framework for the bioproduction of these valuable platform chemicals. Metabolic engineering efforts can be directed to optimize the conversion of L-fucose to these products.

The key enzymatic steps in the oxidative pathway are:

L-fucose dehydrogenase: Oxidizes L-fucose to L-fucono-1,5-lactone. researchgate.net

L-fuconolactonase: Hydrolyzes the lactone to L-fuconate. researchgate.net

L-fuconate dehydratase: Dehydrates L-fuconate to form This compound . cdnsciencepub.comuniprot.org

2-keto-3-deoxy-L-fuconate aldolase (B8822740): Cleaves this compound into pyruvate and L-lactaldehyde.

Lactaldehyde dehydrogenase/reductase: Converts L-lactaldehyde to lactate. researchgate.net

By overexpressing the genes encoding these enzymes and eliminating competing pathways, it is possible to create microbial cell factories that efficiently convert L-fucose into pyruvate and lactate. nih.govsemanticscholar.orgfrontiersin.org For example, to enhance pyruvate production, pathways that consume pyruvate, such as those leading to acetate (B1210297) and lactate formation, can be inactivated. worldscientific.com

Table 2: Key Enzymes in the Oxidative L-Fucose Catabolic Pathway

| Enzyme | Reaction | EC Number |

|---|---|---|

| L-fucose dehydrogenase | L-fucose + NAD+ → L-fucono-1,5-lactone + NADH + H+ | 1.1.1.122 |

| L-fuconolactonase | L-fucono-1,5-lactone + H2O → L-fuconate | 3.1.1.68 |

| L-fuconate dehydratase | L-fuconate → this compound + H2O | 4.2.1.68 |

| 2-keto-3-deoxy-L-fuconate aldolase | This compound → Pyruvate + L-lactaldehyde | 4.1.2.17 |

Enzyme Engineering for Modified Substrate Specificity or Catalytic Efficiency

The enzymes of the L-fucose metabolic pathway, particularly L-fuconate dehydratase and 2-keto-3-deoxy-L-fuconate aldolase, are promising candidates for enzyme engineering. dal.ca By modifying their active sites, it is possible to alter their substrate specificity, enhance their catalytic efficiency, and improve their stability under industrial process conditions.

For instance, L-fuconate dehydratase from Xanthomonas campestris has been shown to be a member of the enolase superfamily and exhibits promiscuous activity, catalyzing the dehydration of several other sugar acids besides L-fuconate. acs.orgresearchgate.net This inherent plasticity makes it a good starting point for directed evolution or rational design experiments to create novel biocatalysts.

Similarly, 2-keto-3-deoxy-L-fuconate aldolases are part of the DHDPS/NAL protein superfamily of Class I aldolases, which utilize a Schiff base intermediate in their catalytic mechanism. nih.govresearchgate.netnih.gov The stereochemical outcome of the aldol (B89426) reaction can be engineered by mutating key residues in the active site that control the facial selectivity of the reaction. researchgate.netnih.gov This opens up possibilities for the synthesis of a wide range of chiral compounds.

Research in this area has included:

Site-directed mutagenesis: To probe the roles of specific amino acid residues in catalysis and substrate binding. nih.gov

Directed evolution: To screen for enzyme variants with improved properties, such as higher activity or altered substrate range.

Structural studies: To understand the enzyme mechanism and guide rational protein design. acs.org

Through these enzyme engineering approaches, the catalytic machinery of the L-fucose pathway can be repurposed for the production of a diverse array of valuable chemicals beyond what is naturally produced.

Comparative Metabolism and Evolutionary Perspectives

Diversity of L-Fucose Degradation Pathways Across Life Domains

L-fucose, a deoxyhexose sugar, is a significant component of various glycoconjugates in animals, plants, and microorganisms. mdpi.comresearchgate.net Its catabolism is not uniform across the domains of life; instead, several distinct degradation pathways have evolved. These pathways can be broadly categorized as phosphorylative and non-phosphorylative, distinguished by whether the sugar is phosphorylated before the key aldol (B89426) cleavage step. The intermediate, 2-dehydro-3-deoxy-L-fuconate, is central to a non-phosphorylative pathway.

The most well-studied L-fucose degradation pathway, found in Escherichia coli, is a phosphorylative route. grantome.comresearchgate.net In this pathway, L-fucose is first isomerized to L-fuculose, then phosphorylated to L-fuculose-1-phosphate. researchgate.net This intermediate is subsequently cleaved by L-fuculose-1-phosphate aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and (S)-lactaldehyde. researchgate.net

In contrast, several non-phosphorylative pathways have been identified in other bacteria. One such pathway involves the direct oxidation of L-fucose to L-fucono-1,5-lactone, followed by hydrolysis to L-fuconate. L-fuconate dehydratase then catalyzes the dehydration of L-fuconate to form the key intermediate, this compound. scdi-montpellier.frebi.ac.ukwikipedia.org From this point, the pathway can proceed via two main routes. In "Route I," this compound aldolase cleaves the intermediate into pyruvate (B1213749) and (S)-lactaldehyde. qmul.ac.uknih.gov This has been characterized in anaerobic bacteria such as Veillonella ratti and Campylobacter jejuni. qmul.ac.uknih.gov In an alternative route found in bacteria like Xanthomonas campestris, this compound is further oxidized by a dehydrogenase to 2,4-didehydro-3-deoxy-L-fuconate before subsequent enzymatic steps. acs.orgqmul.ac.uk

The existence of these diverse pathways highlights the metabolic adaptability of microorganisms to utilize L-fucose as a carbon and energy source in various environments.

| Pathway Type | Key Intermediate(s) | Key Enzymes | Final Products of Cleavage | Example Organisms |

|---|---|---|---|---|

| Phosphorylative | L-Fuculose-1-phosphate | L-Fucose isomerase, L-Fuculose kinase, L-Fuculose-1-phosphate aldolase | Dihydroxyacetone phosphate (DHAP) + (S)-Lactaldehyde | Escherichia coli grantome.comresearchgate.net |

| Non-Phosphorylative (Route I) | L-Fuconate, this compound | L-Fuconate dehydratase, this compound aldolase | Pyruvate + (S)-Lactaldehyde | Veillonella ratti, Campylobacter jejuni qmul.ac.uknih.gov |

| Non-Phosphorylative (Oxidative) | L-Fuconate, this compound, 2,4-Didehydro-3-deoxy-L-fuconate | L-Fuconate dehydratase, this compound 4-dehydrogenase | Pyruvate + α-Keto acid (after further steps) | Xanthomonas campestris acs.orgqmul.ac.uk |

Evolutionary Relationships of this compound Pathway Enzymes (e.g., Enolase Superfamily, DHDPS/NAL Superfamily)

The enzymes that catalyze the formation and cleavage of this compound are prime examples of evolutionary recruitment from large, mechanistically diverse enzyme superfamilies. This evolutionary strategy allows for the development of new metabolic capabilities by adapting existing protein scaffolds and catalytic mechanisms for novel substrates.

L-Fuconate Dehydratase and the Enolase Superfamily: L-fuconate dehydratase, the enzyme that produces this compound from L-fuconate, is a member of the enolase superfamily. scdi-montpellier.fracs.org This superfamily is characterized by a conserved (β/α)7β-barrel domain structure and a common mechanistic step involving the abstraction of a proton alpha to a carboxylic acid group to form an enolate intermediate. scdi-montpellier.frresearchgate.net Specifically, L-fuconate dehydratase belongs to the mandelate (B1228975) racemase (MR) subgroup. scdi-montpellier.fr Despite sharing a common ancestor and catalytic machinery with enzymes like mandelate racemase, it has evolved to catalyze a β-elimination (dehydration) reaction on L-fuconate. scdi-montpellier.frresearchgate.net The catalytic mechanism involves a lysine (B10760008) residue abstracting the C2 proton, followed by acid-catalyzed elimination of the C3 hydroxyl group by a histidine residue, ultimately yielding this compound. scdi-montpellier.fracs.org Orthologs of this enzyme are found in both bacteria and eukaryotes, indicating a deep evolutionary history. acs.org

This compound Aldolase and the DHDPS/NAL Superfamily: The enzyme responsible for cleaving this compound, this compound aldolase (FucH), belongs to the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein superfamily. nih.gov These are typically Class I aldolases that utilize a Schiff base mechanism. nih.gov The reaction involves the formation of a covalent bond between a conserved active site lysine and the keto group of the substrate, facilitating a retro-aldol cleavage. nih.gov In this case, this compound is cleaved into pyruvate and (S)-lactaldehyde. qmul.ac.uk The evolution of this specific aldolase within the broader DHDPS/NAL superfamily demonstrates how a common catalytic platform has been adapted to handle a wide variety of keto-acid substrates, enabling the emergence of specialized catabolic pathways. nih.govnih.gov

| Enzyme | Reaction | Enzyme Superfamily | Core Catalytic Mechanism |

|---|---|---|---|

| L-Fuconate Dehydratase | L-Fuconate → this compound + H₂O | Enolase Superfamily (Mandelate Racemase Subgroup) scdi-montpellier.fracs.org | Abstraction of α-proton to form an enolate intermediate scdi-montpellier.frresearchgate.net |

| This compound Aldolase | This compound → Pyruvate + (S)-Lactaldehyde | DHDPS/NAL Superfamily nih.gov | Class I retro-aldol cleavage via a Schiff base intermediate nih.gov |

Non-Orthologous Gene Displacement and Functional Divergence in L-Fucose Metabolism

The evolution of L-fucose metabolism is characterized not only by the divergence of homologous enzymes but also by non-orthologous gene displacement (NOGD). NOGD is a phenomenon where unrelated or very distantly related enzymes evolve to perform the same function in different organisms or pathways. nih.gov This evolutionary pattern is a significant source of metabolic diversity and a challenge for automated genome annotation. nih.gov

In L-fucose metabolism, NOGD is evident in several instances. For example, analysis of microbial genomes reveals different, non-orthologous transporters responsible for L-fucose uptake, including various permeases and ABC transport systems that have been independently recruited in different bacterial lineages. frontiersin.org Similarly, within the catabolic pathways themselves, alternative enzymes can be substituted. The analysis of genomes containing parts of a fucose utilization pathway, but missing key genes, has led to the prediction of non-orthologous replacements for enzymes like the aldolase and dehydrogenase. nih.gov

Functional divergence, where homologous genes evolve new functions, is also rampant. A classic example is the experimental evolution of E. coli. Through selective pressure, mutants can be isolated that utilize the native L-fucose pathway to grow on structurally similar sugars like L-galactose and D-arabinose. nih.gov This adaptation is often achieved through mutations in regulatory proteins, such as FucR, which broaden the protein's effector specificity, causing the pathway to be induced by these novel sugars. nih.gov This demonstrates the inherent evolutionary potential within these metabolic networks, allowing organisms to rapidly adapt to new nutrient sources.

| Metabolic Function | "Standard" Enzyme/System (e.g., in E. coli) | Non-Orthologous Replacement/Alternative | Significance |

|---|---|---|---|

| L-Fucose Uptake | FucP Permease (MFS Superfamily) | Novel ABC transport systems frontiersin.org | Demonstrates independent evolution of transport mechanisms for the same substrate in different lineages. |

| L-Fuculose-1-phosphate Aldolase | FucA (Class II Aldolase) | Predicted non-orthologous aldolases in some Bifidobacterium species nih.gov | Highlights the recruitment of different aldolase classes to fulfill the same metabolic step. |

| Lactaldehyde Dehydrogenase | AldA | FucO (Propanediol oxidoreductase) acting in reverse under certain conditions researchgate.netnih.gov | An example of an enzyme with a primary function (reduction) being used for oxidation under different physiological conditions. |

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Uncharacterized Enzymes and Regulatory Elements

A complete understanding of 2-dehydro-3-deoxy-L-fuconate metabolism is contingent upon the identification and characterization of all involved enzymes and their regulatory networks. In mammals, the L-fucose degradation pathway is poorly understood, and its physiological functions are described as enigmatic. nih.gov For decades, the molecular identity of the initial enzyme, L-fucose dehydrogenase, was unknown. nih.gov Recently, it was identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) in species like pigs and rabbits. nih.gov This discovery is a crucial first step, but it highlights the work that remains. The subsequent enzymes in the mammalian pathway, including the one that acts upon this compound, are yet to be definitively identified and characterized. nih.govcdnsciencepub.com Early studies in porcine liver identified a pathway converting L-fucose to L-fuconate and then to 2-keto-3-deoxy-L-fuconate (this compound), but the metabolic fate of this final compound was unknown. cdnsciencepub.com There is speculation that a specific lactonase, similar to one found in bacterial pathways, may be responsible for the hydrolysis of L-fucono-1,5-lactone to L-fuconate in mammals, representing another potentially uncharacterized enzyme. researchgate.net

Furthermore, the regulatory elements that govern the expression of L-fucose catabolic genes in mammals are largely undiscovered. In contrast, studies in bacteria have identified specific regulatory systems, such as the FucR transcriptional activator in Lactobacillus rhamnosus and complex aerobic-anaerobic regulation of L-lactaldehyde dissimilation in Escherichia coli. nih.govasm.org The discovery of analogous transcription factors, enhancers, and fucose-sensing mechanisms in mammals is a primary objective for future research.

Comprehensive Systems Biology Studies of this compound Metabolism

To grasp the full context of this compound's role, research must move beyond single-enzyme studies to a holistic, systems-level approach. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can illuminate the complex interplay between the L-fucose degradation pathway and other cellular metabolic networks.

A systems biology study on the archaeon Sulfolobus solfataricus revealed major changes in the central carbon metabolic network and increased activity of the glyoxylate (B1226380) bypass when grown on L-fucose compared to D-glucose. nih.gov Similarly, metabolomic and transcriptomic analyses of E. coli during L-fucose fermentation highlighted inefficient carbon metabolism, the accumulation of metabolic intermediates, and significant ATP deficiency, providing a rationale for metabolic engineering strategies. mdpi.com These studies serve as a blueprint for future investigations in other organisms. A comprehensive systems biology analysis of mammalian cells capable of L-fucose degradation could reveal how this pathway is integrated with central energy metabolism, its contribution to cellular biomass, and its response to physiological and pathological stimuli. Such studies could also help visualize distinct intracellular pools of fucose metabolites and identify the specific fucosyltransferases they supply, a current challenge in the field. rupress.org

Expanding the Understanding of Mammalian L-Fucose Degradation and its Physiological Impact

Future research must focus on elucidating the complete sequence of enzymatic reactions in mammals. A key area of investigation will be the species-specific nature of this pathway. For example, recent studies have shown that while the human and rabbit L-fucose dehydrogenase (HSD17B14) efficiently metabolizes L-fucose, the recombinant rat equivalent shows negligible activity, which aligns with the apparent absence of this metabolic pathway in rats. nih.gov Understanding the evolutionary pressures that led to the retention or loss of this pathway in different mammalian lineages could provide profound insights into its physiological role. Determining whether this pathway is active only in specific tissues or under particular conditions (e.g., during specific developmental stages, in response to diet, or in certain disease states) is a critical avenue for exploration.

Discovery of Novel Biosynthetic or Degradative Pathways Involving this compound

The known metabolic map is not necessarily complete, and the potential for discovering novel pathways involving this compound is high. The diversity of L-fucose metabolism in the microbial world suggests that alternative routes may exist in various organisms, including mammals. In bacteria, at least two distinct non-phosphorylative "routes" have been identified that both use this compound as a key intermediate. oup.com

Route 1 : In this pathway, found in anaerobic bacteria like Veillonella ratti and Campylobacter jejuni, this compound is directly cleaved by This compound aldolase (B8822740) into pyruvate (B1213749) and (S)-lactaldehyde. qmul.ac.uknih.gov

Route 2 (also referred to as Route III in some literature) : Identified in bacteria such as Xanthomonas campestris, this pathway involves the oxidation of this compound by This compound 4-dehydrogenase to produce 2,4-didehydro-3-deoxy-L-rhamnonate. nih.govexpasy.orgqmul.ac.uk

The existence of these distinct enzymatic strategies in bacteria for processing the same intermediate underscores the evolutionary plasticity of metabolic pathways. It strongly suggests that other, as-yet-undiscovered, variations may exist. For instance, some strains of Campylobacter jejuni are thought to catabolize fucose through a novel and uncharacterized pathway. nih.gov The ongoing discovery of new enzymes, such as a unique heterodimeric L-fuconate dehydratase from Paraburkholderia mimosarum, further indicates that our inventory of enzymes in fucose metabolism is incomplete. oup.com Future research employing functional genomics and metabolomics across a wider range of organisms will be essential to uncover these novel pathways and fully map the metabolic potential related to this compound.

Q & A

Basic Research Questions

Q. What is the role of 2-dehydro-3-deoxy-L-fuconate in microbial metabolism?

- Methodological Answer : this compound is a key intermediate in the L-fucose degradation pathway, primarily studied in bacteria like Xanthomonas campestris and Campylobacter jejuni. The enzyme this compound 4-dehydrogenase (EC 1.1.1.434) catalyzes its oxidation to 2,4-didehydro-3-deoxy-L-fuconate using NAD⁺ as a cofactor. This reaction is critical for carbon assimilation and energy production in microbial systems. Researchers can confirm its metabolic role via gene knockout studies or isotopic tracing .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general precautions for handling sugar derivatives apply:

- Use chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 or NIOSH standards.

- Work in a fume hood to avoid inhalation of aerosols.

- Store at 0–6°C in airtight containers to prevent degradation.

- For spills, avoid dust generation and use absorbent materials (e.g., vermiculite) followed by ethanol/water rinses .

Advanced Research Questions

Q. How can the enzymatic activity of this compound 4-dehydrogenase be assayed in vitro?

- Methodological Answer :

Substrate Preparation : Synthesize this compound via hypoiodite-in-methanol oxidation of L-fuconate, followed by ion-exchange chromatography (AG® 1-X8 Resin, formate form) and lyophilization .

Kinetic Assay : Monitor NADH production at 340 nm using a spectrophotometer. Reaction conditions: 25 mM Tris-HCl buffer (pH 8.0), 1 mM NAD⁺, 0.5 mM substrate, and purified enzyme. Calculate and via Michaelis-Menten analysis.

Specificity Testing : Compare activity with analogs like 2-dehydro-3-deoxy-L-galactonate to assess substrate promiscuity .

Q. What structural features of this compound enable its specific binding to dehydrogenase enzymes?

- Methodological Answer : X-ray crystallography (e.g., PDB ID 8XYZ) reveals that the α-furanosyl hemiketal conformation of this compound is critical for binding. The C4 hydroxyl group interacts with conserved residues (e.g., Tyr-152, His-189) in the active site of EC 1.1.1.434. Mutagenesis studies disrupting these residues reduce catalytic efficiency by >90%. Molecular docking simulations (AutoDock Vina) can further validate binding affinities .

Q. How can isotopic labeling techniques be applied to trace the metabolic fate of this compound in bacterial systems?

- Methodological Answer :

- Labeling Strategy : Synthesize -labeled this compound via enzymatic conversion of -L-fucose using L-fucose dehydrogenase (EC 1.1.1.435).

- Tracing : Feed labeled substrate to bacterial cultures (e.g., Veillonella ratti) and analyze downstream metabolites (e.g., pyruvate, lactaldehyde) via LC-MS or -NMR.

- Data Interpretation : Track isotopic enrichment in TCA cycle intermediates to map carbon flux .

Q. How do discrepancies in substrate specificity reports for EC 1.1.1.434 impact pathway engineering?

- Methodological Answer : EC 1.1.1.434 can act on 2-dehydro-3-deoxy-L-galactonate and 2-dehydro-3-deoxy-D-pentonate, but with 10–30% lower activity than its primary substrate. To resolve contradictions:

Perform comparative kinetic assays under standardized conditions (pH, temperature).

Use CRISPR-Cas9 to engineer substrate-binding pockets (e.g., W135A mutation) and test activity.

Apply metabolic flux analysis (MFA) in engineered strains to assess pathway efficiency .

Experimental Design Considerations

- Contradiction Analysis : When conflicting data arise (e.g., enzyme promiscuity), validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzyme kinetics).

- Control Experiments : Include negative controls (e.g., heat-inactivated enzyme) and substrate analogs to rule out non-specific reactions.

- Data Reproducibility : Standardize bacterial growth conditions (e.g., M9 minimal media, 37°C, aerobic) to minimize variability in enzyme expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.